

Thermochemical data for 3-(Hydroxymethyl)benzamide

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzamide

Cat. No.: B159686

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An In-Depth Technical Guide to the Thermochemical Properties of 3-(Hydroxymethyl)benzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermochemical properties of a compound is fundamental. This data underpins critical aspects of drug design, from predicting stability and solubility to understanding binding thermodynamics. This guide provides a comprehensive overview of the methodologies for determining the thermochemical data of **3-(Hydroxymethyl)benzamide**, a versatile building block in medicinal chemistry. While experimental data for this specific molecule is not extensively published, this guide will detail the established experimental and computational protocols necessary to obtain reliable thermochemical parameters.

Introduction to 3-(Hydroxymethyl)benzamide

3-(Hydroxymethyl)benzamide (C₈H₉NO₂) is a substituted benzamide derivative.^[1] The benzamide scaffold is present in a wide range of pharmaceuticals, and the hydroxymethyl group offers a key point for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.^{[2][3]} Accurate thermochemical data, such as the enthalpy of formation, heat capacity, and Gibbs free energy of formation, are essential for predicting the compound's behavior in various chemical and biological systems.

Synthesis, Purification, and Characterization

The reliability of thermochemical measurements is intrinsically linked to the purity of the sample. Therefore, a well-defined synthesis and purification protocol is the first critical step.

Synthesis

A common synthetic route to **3-(Hydroxymethyl)benzamide** involves the amidation of a suitable benzoic acid derivative. The specific details of the synthesis can vary, but a general approach is outlined below. It is imperative to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize side products.

Purification

Post-synthesis, the crude product must be purified to a high degree (>99.5%). Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to provide good solubility at elevated temperatures and poor solubility at room temperature. The purified product should be thoroughly dried under vacuum to remove any residual solvent, which could significantly impact calorimetric measurements.

Characterization

The identity and purity of the synthesized **3-(Hydroxymethyl)benzamide** must be unequivocally confirmed before proceeding with thermochemical analysis. Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry (MS): To verify the molecular weight.[\[1\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[\[1\]](#)
- Elemental Analysis: To confirm the empirical formula.

Experimental Determination of Thermochemical Properties

A suite of calorimetric and analytical techniques is employed to experimentally determine the key thermochemical properties of a compound. The methodologies described here are based on established practices for similar organic molecules, particularly substituted benzamides.[\[4\]](#) [\[5\]](#)

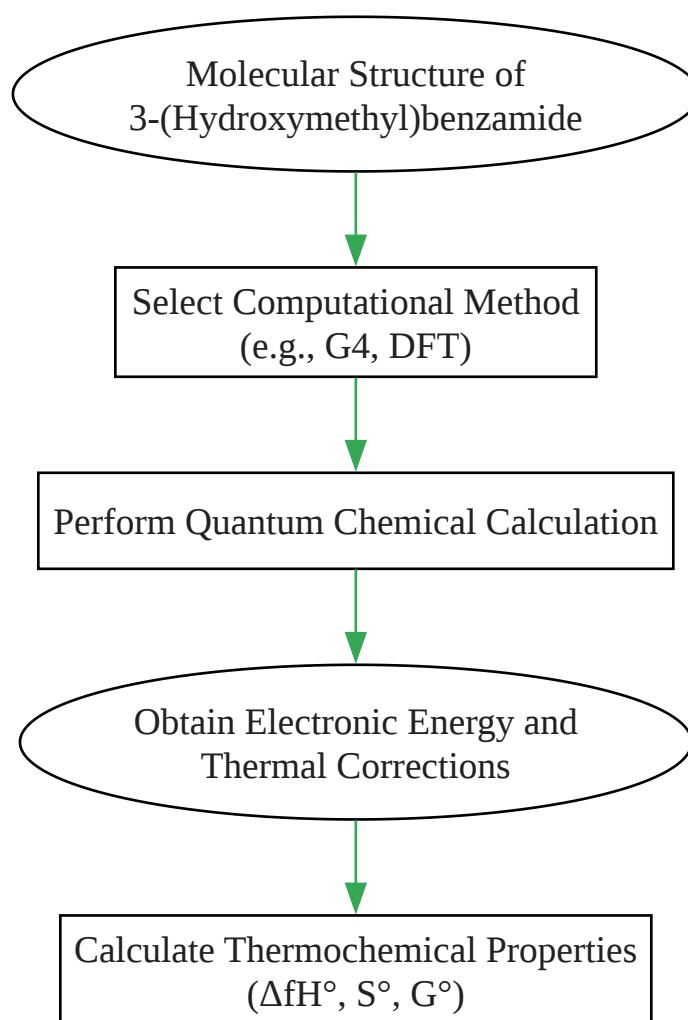
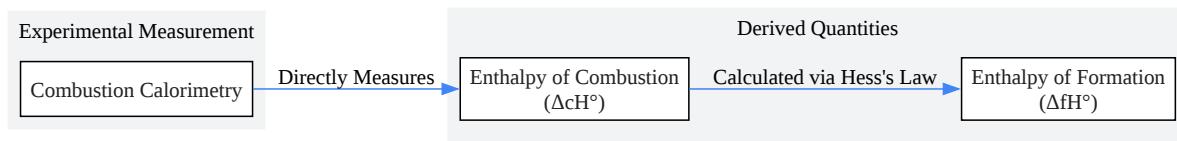
Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the condensed state, $\Delta_f H^\circ(\text{cr})$, is a cornerstone of thermochemical data. It is typically determined indirectly from the standard molar enthalpy of combustion, $\Delta_c H^\circ(\text{cr})$, using a bomb calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A pellet of highly pure **3-(Hydroxymethyl)benzamide** (approximately 0.5-1.0 g) is prepared and its mass is accurately determined.
- **Calorimeter Setup:** The pellet is placed in a crucible within a static bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).
- **Combustion:** The sample is ignited via a cotton fuse of known mass and combustion energy. The temperature change of the surrounding water bath is meticulously recorded with high precision.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
- **Data Analysis:** The specific combustion energy of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse and for the formation of nitric acid from the nitrogen present in the compound and residual N₂ in the oxygen.
- **Calculation of Enthalpy of Formation:** The standard molar enthalpy of combustion is used to calculate the standard molar enthalpy of formation using Hess's law.

The relationship between these thermodynamic quantities can be visualized as follows:



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Sources

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